molecular formula C11H17N5O10P2 B10777450 Phosphomethylphosphonic acid guanosyl ester

Phosphomethylphosphonic acid guanosyl ester

Cat. No.: B10777450
M. Wt: 441.23 g/mol
InChI Key: OCJWYBKRHNXUME-KQYNXXCUSA-N
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Preparation Methods

The synthesis of phosphomethylphosphonic acid guanosyl ester involves several steps. One common method includes the reaction of guanosine with phosphomethylphosphonic acid under specific conditions to form the ester linkage. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .

Chemical Reactions Analysis

Phosphomethylphosphonic acid guanosyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Phosphomethylphosphonic acid guanosyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphomethylphosphonic acid guanosyl ester involves its interaction with specific molecular targets, such as soluble calcium-activated nucleotidase 1. This interaction leads to the modulation of various biochemical pathways, ultimately affecting cellular functions. The compound’s effects are mediated through its binding to the active site of the target enzyme, altering its activity and downstream signaling .

Properties

Molecular Formula

C11H17N5O10P2

Molecular Weight

441.23 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C11H17N5O10P2/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(26-10)1-25-28(23,24)3-27(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H2,20,21,22)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1

InChI Key

OCJWYBKRHNXUME-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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